6-Ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-Ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that forms the core structure of many natural and synthetic alkaloids. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions that improve atom economy, selectivity, and yield. One common method involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. This approach involves the direct coupling of the C(sp3)-H bond of 1,2,3,4-tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
The use of environmentally friendly methods and catalysts is emphasized to ensure sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
6-Ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including neuroprotective and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic applications in treating neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 6-Ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It may act on neurotransmitter systems, enzymes, or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neuroinflammatory and neuroprotective pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Investigated for its potential antidepressant effects.
Uniqueness
6-Ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
6-ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17N/c1-3-10-4-5-11-8-13-7-9(2)12(11)6-10/h4-6,9,13H,3,7-8H2,1-2H3 |
InChI Key |
HWONVCYSDIJVGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CNCC2C)C=C1 |
Origin of Product |
United States |
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